molecular formula C8H10N2O3S B13245788 Methyl 2-[imino(methyl)oxo-lambda6-sulfanyl]pyridine-3-carboxylate

Methyl 2-[imino(methyl)oxo-lambda6-sulfanyl]pyridine-3-carboxylate

Cat. No.: B13245788
M. Wt: 214.24 g/mol
InChI Key: DWRBHLYEUHJCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[imino(methyl)oxo-lambda6-sulfanyl]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Mechanism of Action

The mechanism of action of Methyl 2-[imino(methyl)oxo-lambda6-sulfanyl]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[imino(methyl)oxo-lambda6-sulfanyl]pyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfur-containing moiety and pyridine ring structure make it a valuable compound for various research applications .

Biological Activity

Methyl 2-[imino(methyl)oxo-lambda6-sulfanyl]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C₉H₁₁N₂O₃S
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 2060034-12-8

The structure features a pyridine ring substituted with a carboxylate group and an imino group, which is crucial for its biological interactions.

Research indicates that compounds with similar structures often interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The imino group in this compound may facilitate interactions with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzymatic activities.

Targeting FtsZ Protein

Recent studies have highlighted the importance of the FtsZ protein in bacterial cell division. Compounds that inhibit FtsZ can serve as effective antibacterial agents. For instance, a related compound showed significant anti-bacterial activity against Streptococcus pneumoniae, targeting the FtsZ protein and disrupting cell division processes .

Antibacterial Activity

  • Inhibition of Cell Division : this compound has been evaluated for its ability to inhibit bacterial growth by targeting the FtsZ protein. This mechanism is particularly relevant given the rise of antibiotic-resistant strains of bacteria.
  • Case Study : In a comparative study, several derivatives of pyridine-3-carboxylate were synthesized and screened for their antibacterial properties. The lead compound demonstrated selective inhibition against pathogenic strains without affecting beneficial microbiota, suggesting a narrow-spectrum antibiotic potential .

Cytotoxicity and Cancer Research

Preliminary studies suggest that this compound may also exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases, which are critical mediators in programmed cell death.

Summary of Biological Activities

Activity TypeTargetMechanism of ActionReference
AntibacterialFtsZ proteinInhibition of cell division
CytotoxicityCancer cell linesInduction of apoptosis

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

methyl 2-(methylsulfonimidoyl)pyridine-3-carboxylate

InChI

InChI=1S/C8H10N2O3S/c1-13-8(11)6-4-3-5-10-7(6)14(2,9)12/h3-5,9H,1-2H3

InChI Key

DWRBHLYEUHJCMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC=C1)S(=N)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.